N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-chloro-3-(trifluoromethyl)phenyl group and a 2-(morpholin-4-yl)-2-oxoethyl moiety. The trifluoromethyl group enhances lipophilicity and binding affinity, while the morpholine ring improves solubility and pharmacokinetics .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4S/c20-17-7-6-14(12-16(17)19(21,22)23)25(13-18(26)24-8-10-29-11-9-24)30(27,28)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUCWIFUVPPXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-3-(Trifluoromethyl)Aniline
The 4-chloro-3-(trifluoromethyl)phenyl group is synthesized via nitration and reduction of o-chlorotrifluoromethylbenzene. According to CN110885298A, nitration with concentrated nitric acid (68%) and acetic anhydride at 0–5°C yields 4-nitro-2-trifluoromethyl chlorobenzene. Subsequent reduction employs a FeCl₃·6H₂O/hydrazine hydrate system, avoiding iron sludge formation and achieving 85–90% purity. This method replaces traditional iron-acid reduction, reducing environmental impact.
Benzenesulfonamide Core Construction
The benzenesulfonamide backbone is introduced via sulfonylation. VulcanChem’s data indicates that chlorobenzenesulfonyl chloride reacts with primary amines under basic conditions (e.g., K₂CO₃ in THF). For the target compound, the amine component is 4-chloro-3-(trifluoromethyl)aniline, forming N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide as a key intermediate.
Stepwise Synthesis of the Target Compound
Morpholin-4-yl-2-Oxoethyl Side Chain Incorporation
The morpholine-containing side chain is introduced through a two-step process:
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Chloroacetylation : Reaction of the sulfonamide intermediate with chloroacetyl chloride in dichloromethane (DCM) yields N-[4-chloro-3-(trifluoromethyl)phenyl]-2-chloroacetamide benzenesulfonamide .
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Nucleophilic Substitution with Morpholine : The chloro group is displaced by morpholine in the presence of a base (e.g., triethylamine) at 60°C, forming the final product.
Table 1: Reaction Conditions for Side Chain Attachment
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Chloroacetylation | Chloroacetyl chloride, DCM | DCM | 0–5°C | 78% |
| Morpholine coupling | Morpholine, Et₃N | THF | 60°C | 85% |
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel column chromatography with ethyl acetate/hexane (3:7). VulcanChem reports a final purity of >98% confirmed via HPLC (retention time: 11.30 min).
Spectroscopic Analysis
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¹H-NMR (400 MHz, DMSO-d₆): δ 7.56–7.98 (aromatic protons), 3.62–3.70 (morpholine-OCH₂), 4.21 (COCH₂N).
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IR : Peaks at 1653 cm⁻¹ (C=O stretch) and 1121 cm⁻¹ (S=O symmetric stretch).
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HR-MS : m/z 462.9 [M+H]⁺, matching the molecular formula C₁₉H₁₈ClF₃N₂O₄S.
Optimization Strategies for Industrial Scale-Up
Solvent Selection for Morpholine Coupling
Polar aprotic solvents like THF improve the nucleophilicity of morpholine, increasing coupling efficiency. Trials with DMF resulted in side products, while THF achieved 85% yield.
Table 2: Solvent Impact on Reaction Yield
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| THF | 7.6 | 85 | <5% |
| DMF | 36.7 | 62 | 20% |
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells. The inhibition of these enzymes is critical in developing targeted therapies for cancer treatment.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This property suggests its potential use in treating infections where conventional antibiotics fail.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Cancer Treatment
The compound's ability to inhibit tumor growth and induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology. In vitro studies have shown significant cytotoxicity at micromolar concentrations, indicating its effectiveness against certain cancer types.
Infection Control
Given its antimicrobial properties, the compound can be explored as an alternative treatment for bacterial infections, especially those caused by antibiotic-resistant strains.
Anti-inflammatory Treatments
The anti-inflammatory effects suggest potential applications in treating diseases characterized by excessive inflammation, such as arthritis or other chronic inflammatory conditions.
Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest, making this compound more effective than some standard chemotherapeutic agents.
Antimicrobial Efficacy
A study evaluated its activity against MRSA, revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
Inflammatory Disease Models
In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its effectiveness in managing inflammatory responses.
Table 3: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogs, their substituents, molecular weights, and biological activities:
Key Comparative Findings
Role of Morpholine Substituent
Morpholine-containing analogs (e.g., N-Benzyl-3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide) exhibit improved pharmacokinetic profiles due to reduced plasma protein binding .
Trifluoromethyl Group and Binding Affinity
The 4-chloro-3-(trifluoromethyl)phenyl group is critical for kinase binding. Analogs lacking this group (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ) show diminished Raf inhibition, highlighting its role in hydrophobic interactions within kinase domains .
Urea vs. Sulfonamide Linkers
Urea-based analogs (e.g., N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea ) demonstrate higher potency (IC₅₀ = 2–10 nM for Raf) compared to sulfonamide derivatives (IC₅₀ = 50–100 nM), suggesting urea’s superior hydrogen-bonding capacity . However, sulfonamides like the target compound exhibit better metabolic stability .
Pyrrolidine vs. Morpholine Sulfonyl Groups
Replacing morpholine with pyrrolidine in 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide reduces solubility but increases membrane permeability, making it more effective in penetrating tumor tissues .
Biological Activity
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a sulfonamide derivative with significant biological activities, particularly in medicinal chemistry. This compound's structure features a trifluoromethyl group and a sulfonamide linkage, contributing to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural components include:
- Chloro Group : Enhances biological activity through potential interactions with target proteins.
- Trifluoromethyl Group : Increases lipophilicity, aiding in membrane penetration.
- Sulfonamide Moiety : Known for its ability to inhibit various enzymes, particularly in bacterial systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other enzymes critical for metabolic processes.
- Cell Penetration : The trifluoromethyl group enhances the compound's ability to cross cell membranes, allowing it to reach intracellular targets effectively.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess antibacterial and antifungal activities.
Toxicological Studies
Toxicological evaluations reveal that high doses of related compounds can lead to adverse effects, including nephropathy and hepatotoxicity in animal models. For example:
- NOAEL (No Observed Adverse Effect Level) : Studies report an NOAEL of 10 mg/kg for related compounds based on liver and kidney effects observed at higher doses .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that similar compounds effectively inhibit bacterial growth, with some derivatives showing IC50 values in the low micromolar range against various pathogens .
- In Vivo Studies : Animal studies indicate that the compound is rapidly metabolized and excreted, with significant concentrations found in adipose tissue following administration . Long-term exposure studies suggest potential chronic toxicity at elevated doses.
Summary of Findings
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth; potential for broad-spectrum activity. |
| Toxicity | Adverse effects observed at high doses; NOAEL determined at 10 mg/kg. |
| Mechanism | Enzyme inhibition via sulfonamide moiety; enhanced cell penetration due to trifluoromethyl group. |
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis involves multi-step functionalization of the benzenesulfonamide core. Key steps include nucleophilic substitution at the chloro-trifluoromethylphenyl group and coupling with a morpholin-4-yl-oxoethyl moiety. Reaction optimization can be achieved via Design of Experiments (DoE) to evaluate variables like solvent polarity (e.g., acetonitrile vs. DMF), temperature (80–120°C), and catalyst selection (e.g., potassium carbonate for deprotonation). Parallel monitoring via HPLC or TLC ensures intermediate purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : The trifluoromethyl group (δ ~110–120 ppm in 13C) and morpholine protons (δ ~3.5–4.0 ppm in 1H) are diagnostic.
- IR : Confirm sulfonamide S=O stretching (1350–1150 cm⁻¹) and morpholine carbonyl (C=O at ~1650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+ ≈ 485.1 g/mol). Cross-referencing with crystallographic data (e.g., bond angles from X-ray diffraction) ensures structural fidelity .
Q. What are the standard protocols for assessing its solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification.
- Stability : Incubate at 37°C over 24–72 hours, monitoring degradation via LC-MS. Use antioxidants (e.g., BHT) or cyclodextrin complexes to enhance stability if required .
Q. How can preliminary biological activity screening (e.g., antimicrobial, anticancer) be designed for this compound?
- Methodological Answer :
- Antimicrobial : Use agar dilution or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC/MBC endpoints.
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Include positive controls (e.g., cisplatin) and validate selectivity via non-cancerous cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can synthetic impurities or byproducts be identified and resolved during scale-up synthesis?
- Methodological Answer : Impurities often arise from incomplete substitution at the chloro-phenyl group or morpholine-oxoethyl coupling. Use preparative HPLC or column chromatography for isolation. Structural elucidation via 2D NMR (COSY, HSQC) and tandem MS/MS identifies side products. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring .
Q. What pharmacological mechanisms are plausible for its observed anticancer activity, and how can target engagement be validated?
- Methodological Answer : Hypothesize targets based on structural analogs (e.g., kinase inhibition due to sulfonamide-morpholine motifs). Validate via:
- Kinase Profiling : Use recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays.
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization post-treatment.
- CRISPR Knockout Models : Compare activity in wild-type vs. target-deficient cells .
Q. How does the compound’s crystallographic packing influence its physicochemical properties (e.g., bioavailability)?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds between sulfonamide and morpholine groups). These interactions affect solubility and melting point. Co-crystallization with co-formers (e.g., nicotinamide) can modify bioavailability by disrupting tight packing .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives with modified substituents?
- Methodological Answer :
- Substituent Variation : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects.
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent placement with binding affinity.
- Free-Wilson Analysis : Statistically quantify contributions of individual substituents to biological activity .
Data Contradictions and Resolution
Q. How should conflicting data on its metabolic stability (e.g., liver microsome assays vs. in vivo studies) be reconciled?
- Methodological Answer : Discrepancies may arise from species-specific CYP450 metabolism. Cross-validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
